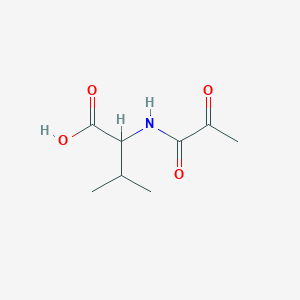
L-Valine, N-(1,2-dioxopropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Valine, N-(1,2-dioxopropyl)- is a derivative of the essential amino acid L-valine. This compound is characterized by the presence of a 1,2-dioxopropyl group attached to the nitrogen atom of L-valine. L-valine itself is a branched-chain amino acid that plays a crucial role in protein synthesis and various metabolic processes. The modification with a 1,2-dioxopropyl group can potentially alter its chemical properties and biological activities, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, N-(1,2-dioxopropyl)- typically involves the reaction of L-valine with a suitable reagent that introduces the 1,2-dioxopropyl group. One common method involves the use of thionyl chloride and absolute methanol to form L-valine methyl ester hydrochloride, which can then be reacted with a 1,2-dioxopropyl reagent under controlled conditions . The reaction conditions often include low temperatures and specific reaction times to ensure high yield and purity.
Industrial Production Methods
Industrial production of L-Valine, N-(1,2-dioxopropyl)- may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are optimized to produce high yields of L-valine, which can then be chemically modified to introduce the 1,2-dioxopropyl group. The process involves multiple steps, including fermentation, extraction, purification, and chemical modification .
化学反应分析
Types of Reactions
L-Valine, N-(1,2-dioxopropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the 1,2-dioxopropyl group or other functional groups in the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides of the compound, while reduction may produce reduced forms with altered functional groups. Substitution reactions can result in a variety of derivatives with different chemical properties .
科学研究应用
L-Valine, N-(1,2-dioxopropyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, including its role in drug development and as a component of pharmaceutical formulations.
Industry: It is used in the production of specialized chemicals and as an additive in various industrial processes
作用机制
The mechanism of action of L-Valine, N-(1,2-dioxopropyl)- involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, influencing various biochemical processes. For example, it may activate signaling pathways like the PI3K/Akt1 pathway, which plays a role in cell growth and survival . Additionally, it can inhibit the activity of certain enzymes, leading to changes in metabolic flux and cellular responses .
相似化合物的比较
L-Valine, N-(1,2-dioxopropyl)- can be compared with other similar compounds, such as:
L-Valine: The parent amino acid, which lacks the 1,2-dioxopropyl modification.
L-Valine, N-(1,2-dioxopropyl)-, methyl ester: A methyl ester derivative with different chemical properties.
L-Valine, N-(1,2-dioxopropyl)-, 2-methylpropyl ester: Another ester derivative with a 2-methylpropyl group
These compounds share some structural similarities but differ in their chemical properties and biological activities
属性
CAS 编号 |
875894-42-1 |
|---|---|
分子式 |
C8H13NO4 |
分子量 |
187.19 g/mol |
IUPAC 名称 |
3-methyl-2-(2-oxopropanoylamino)butanoic acid |
InChI |
InChI=1S/C8H13NO4/c1-4(2)6(8(12)13)9-7(11)5(3)10/h4,6H,1-3H3,(H,9,11)(H,12,13) |
InChI 键 |
FTQUAYQUFJDVJX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)O)NC(=O)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



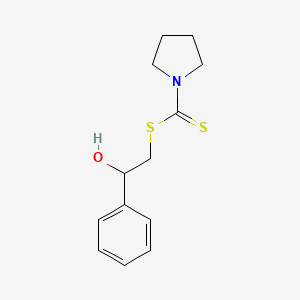
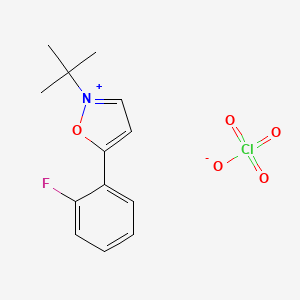

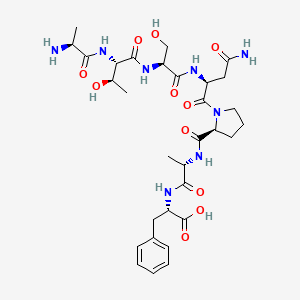
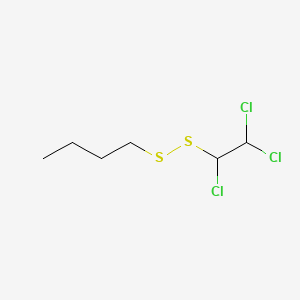
![Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-](/img/structure/B14178448.png)
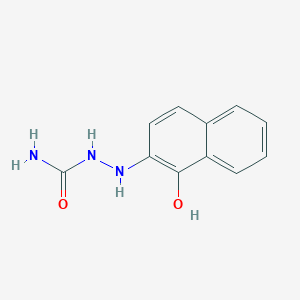
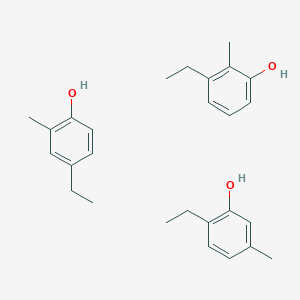
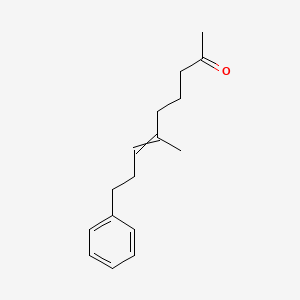
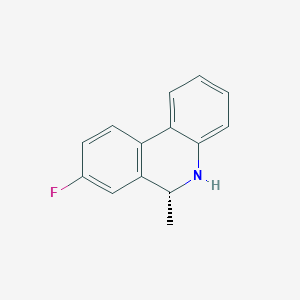
![Cyclohexanone, 2-[(R)-(2-chlorophenyl)hydroxymethyl]-, (2S)-](/img/structure/B14178479.png)
![(1S,2R,3S,6R)-4-Bromo-7-oxabicyclo[4.1.0]hept-4-ene-2,3-diol](/img/structure/B14178480.png)
![2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane](/img/structure/B14178483.png)
